N-(3-chloro-4-methylphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction. For example, the amide group could be introduced through a reaction with an appropriate amine and carboxylic acid or acyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. These groups would likely contribute to the overall stability of the molecule and could also influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, such as acetochlor and metolachlor, undergo a complex metabolic activation pathway involving the liver microsomes of both humans and rats, leading to potential carcinogenicity through the formation of DNA-reactive compounds. This study highlights the significance of understanding the metabolic pathways of chloroacetamides to assess their safety and environmental impact (Coleman et al., 2000).
Synthesis and Anticonvulsant Activity
A study on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives demonstrated their potential anticonvulsant activity, suggesting applications in the development of new therapeutic agents for seizure disorders. The research underlines the medicinal chemistry applications of imidazole derivatives (Aktürk et al., 2002).
Chloroacetamide Inhibition of Fatty Acid Synthesis
The study on the inhibition of fatty acid synthesis by chloroacetamide herbicides in the green alga Scenedesmus Acutus suggests the potential use of these compounds in studying biochemical pathways and the development of herbicidal agents targeting specific metabolic processes in plants and algae (Weisshaar & Böger, 1989).
Synthesis of PET Tracers
Research on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) reveals the applications of these compounds in medical imaging and diagnostics. This work showcases the intersection of organic synthesis and nuclear medicine (Gao et al., 2016).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules like proteins or DNA, depending on its structure and functional groups .
Safety and Hazards
Future Directions
The future research directions for this compound could be numerous, depending on its intended application. If it’s a potential drug, further studies could focus on its biological activity, toxicity, and pharmacokinetics. If it’s a potential material, research could focus on its physical properties and potential applications .
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-13-6-7-14(10-17(13)20)22-18(24)12-26-19-21-8-9-23(19)15-4-3-5-16(11-15)25-2/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPQUVPONUUKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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